2-Naphthol

説明

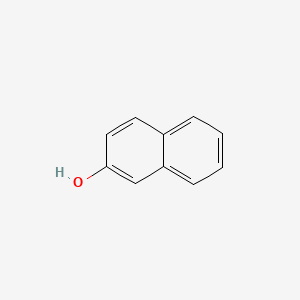

2-Naphthol (C₁₀H₈O), also known as β-naphthol or naphthalen-2-ol, is a hydroxylated derivative of naphthalene with a molecular weight of 144.17 g/mol. It is a white crystalline solid with a melting point of 120–122°C and low water solubility (0.74 g/L at 25°C) . Industrially, it is utilized as a precursor for dyes, pharmaceuticals, and polymers, and it serves as a carbocation scavenger in biomass pretreatment . Its chemical structure features a hydroxyl group at the β-position (C2) of the naphthalene ring, conferring distinct reactivity and polarity compared to its isomer, 1-naphthol .

Structure

3D Structure

特性

IUPAC Name |

naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26716-78-9, Array | |

| Record name | 2-Naphthalenol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26716-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betanaphthol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027061 | |

| Record name | 2-Naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline], Solid, WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

152.7 °C, 153 °C, 153 °C (307 °F) (Closed cup), 307 °F (153 °C) (Closed cup) | |

| Record name | 2-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 7.55X10+2 mg/L at 25 °C, Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions, Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin, 1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether, 755 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.074 | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.28 g/cu cm at 20 °C, 1.28 g/cm³ | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5 | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 9.9 mm Hg at 144 °C, Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid), 3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984)), Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, lustrious, bulky leaflets or white powder. Darkens with age | |

CAS No. |

135-19-3, 1321-67-1 | |

| Record name | 2-Naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betanaphthol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETANAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Z71CIK5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

121.6 °C, 123 °C, 122 °C | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

準備方法

Sulfonation of Naphthalene

Sulfonation introduces a sulfonic acid group to the naphthalene ring at the β-position (C2). The reaction requires concentrated sulfuric acid and precise temperature control to favor the thermodynamically stable 2-sulfonic acid isomer over the 1-isomer.

Reaction Conditions and Protocol

- Naphthalene : 100 g (0.78 mol)

- Sulfuric Acid (98%) : 166 g (1.69 mol)

- Temperature : 160–165°C

- Time : 5-minute acid addition, followed by 2-hour stirring.

Molten naphthalene is heated to 160°C in a three-necked flask equipped with a mechanical stirrer and addition funnel. Sulfuric acid is added dropwise to maintain an exothermic reaction below 165°C. Sublimation of naphthalene is mitigated using a heat gun to reflux condensed material. The resulting sodium naphthalene-2-sulfonate is isolated via salting out with NaCl, yielding a crystalline product after filtration and drying.

Table 1: Sulfonation Step Parameters and Outcomes

| Parameter | Value |

|---|---|

| Naphthalene Input | 100 g |

| H₂SO₄ Input | 166 g |

| Reaction Temperature | 160–165°C |

| Isolation Method | Salting out with NaCl |

| Product Mass | 111.3 g |

| Yield | 62% (theoretical: 78%) |

Alkali Fusion of Sodium Naphthalene-2-Sulfonate

The sulfonate intermediate undergoes alkali fusion with potassium hydroxide at elevated temperatures to replace the sulfonic acid group with a hydroxyl group.

Reaction Conditions and Protocol

- Sodium Naphthalene-2-Sulfonate : 100 g (0.41 mol)

- Potassium Hydroxide : 240 g (4.28 mol)

- Temperature : 250–310°C (gradient over 10 minutes)

- Time : 10-minute fusion at 310°C.

A stainless steel crucible containing KOH and 10 mL water is heated to 250°C. Powdered sulfonate is rapidly added with stirring, and the temperature is raised to 310°C over 5 minutes. The molten mixture is quenched in ice, acidified with HCl to pH < 2, and filtered to isolate crude this compound. Recrystallization from hot water yields pure product.

Table 2: Alkali Fusion Step Parameters and Outcomes

| Parameter | Value |

|---|---|

| KOH Input | 240 g |

| Fusion Temperature | 250–310°C |

| Quenching Medium | 500 g ice |

| Acidification Agent | HCl (400–500 mL) |

| Final Yield | 62–78% |

Process Optimization and Challenges

Temperature Control in Sulfonation

Maintaining 160–165°C during sulfonation is critical to minimize byproduct formation. Suboptimal temperatures favor 1-naphthalenesulfonic acid, reducing overall yield. Industrial reactors often employ automated temperature modulation to enhance reproducibility.

Alkali Fusion Efficiency

The exothermic nature of alkali fusion necessitates robust stirring to prevent localized overheating, which can degrade the product. Industrial setups use nickel or stainless steel reactors resistant to caustic corrosion.

Yield Limitations

The demonstrated 62% yield falls short of the theoretical 78% due to:

- Sublimation Losses : Naphthalene volatility at high temperatures.

- Incomplete Fusion : Residual sulfonate in the reaction mixture.

- Filtration Losses : Adsorption of product on filter media.

Industrial-Scale Production Considerations

Large-scale this compound manufacturing integrates continuous sulfonation reactors and rotary kilns for alkali fusion. Key industrial adjustments include:

- Recycling Byproducts : Sulfur dioxide from acidification is captured for sulfuric acid regeneration.

- Energy Recovery : Waste heat from fusion step preheats incoming reagents.

Table 3: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g naphthalene | 1–5 metric tons/day |

| Reaction Vessel | Glassware | Nickel-clad reactors |

| Yield | 62–78% | 70–85% |

| Byproduct Management | Manual disposal | Closed-loop systems |

Emerging Methods and Research Frontiers

While the sulfonation-fusion route dominates, recent studies explore alternative pathways:

Catalytic Hydroxylation of Naphthalene

Preliminary work investigates direct hydroxylation using transition metal catalysts (e.g., Fe³⁺/H₂O₂), though yields remain suboptimal (<30%).

Biocatalytic Synthesis

Enzymatic oxidation of naphthalene by cytochrome P450 enzymes offers a green alternative, but scalability and enzyme stability are unresolved challenges.

化学反応の分析

科学的研究の応用

BETANAPHTHOL has drawn great attention in various organic transformations due to its attributes, such as low cost, easy handling, and eco-friendliness . It is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, and naphthopyrans . These compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities, including antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV properties . BETANAPHTHOL also contributes to material science, dyes and pigment science, and agrochemistry .

作用機序

類似の化合物との比較

β-ナフトールは、ナフタレン環上のヒドロキシル基の位置が異なる1-ナフトールなどの他の類似の化合物と比較されます. 他の類似の化合物には以下が含まれます。

- キサンテン

- フラン

- ピラン

- オキサジン

β-ナフトールの独自性は、その複数の反応性部位と、幅広い有機反応に参与する能力にあります。これにより、β-ナフトールは、さまざまな複素環化合物の合成のための貴重な前駆体となります.

類似化合物との比較

Table 1: Physicochemical Properties of this compound and Analogues

| Compound | Melting Point (°C) | Water Solubility (g/L) | Log P (Octanol-Water) |

|---|---|---|---|

| This compound | 120–122 | 0.74 | 2.70 |

| 1-Naphthol | 95–96 | 0.84 | 2.85 |

| Phenol | 40–42 | 83 | 1.46 |

Table 2: Inhibition Effects in Biofuel Fermentation

| This compound Dose (mol/mol lignin C9) | Ethanol Yield (%) | Residual this compound (g/L) | Key Inhibitors Co-present |

|---|---|---|---|

| 0.051 | 50.5 | 0.02 | None |

| 0.135 | 16.3 | 0.135 | Acetic acid, HMF, furfural |

生物活性

2-Naphthol, a polycyclic aromatic compound, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound (C₁₀H₈O) is an aromatic compound characterized by a naphthalene ring with a hydroxyl group (-OH) at the second position. This structure contributes to its reactivity and interaction with biological systems.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antibacterial and antifungal properties. For instance, amidoalkyl naphthols demonstrated high potency against Staphylococcus aureus and Klebsiella pneumoniae, with activities comparable to standard antibiotics like gentamicin .

- Antioxidant Properties : Research indicates that this compound has potent antioxidant capabilities. In a study evaluating aminonaphthol derivatives, certain compounds exhibited high radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

- Anticancer Potential : Some derivatives of this compound have shown promising results in anticancer assays. For example, specific compounds demonstrated significant cytotoxic effects on human cancer cell lines, indicating their potential as chemotherapeutic agents .

- Neuroprotective Effects : this compound has been implicated in neuroprotection. It acts by inhibiting specific enzymes involved in neuronal injury, thereby reducing infarction size in ischemic conditions .

1. Allergic Disorders in Children

A study investigated the correlation between urinary levels of this compound and allergic disorders in children. The findings revealed that higher levels of this compound were associated with increased oxidative stress markers (8OHdG) and a higher risk of asthma . Specifically, children with urinary concentrations exceeding 1.60 ng/mL had an adjusted odds ratio of 3.14 for developing asthma.

2. Antimicrobial Efficacy

In a comparative study of synthesized amidoalkyl naphthols, compounds derived from this compound exhibited superior antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for traditional antibiotics .

Table: Summary of Biological Activities of this compound Derivatives

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Compounds derived from this compound inhibit enzymes such as cholinesterase and α-glucosidase, which are implicated in neurodegenerative diseases and diabetes management, respectively .

- Oxidative Stress Modulation : By scavenging free radicals, this compound reduces oxidative stress, thereby protecting cells from damage associated with chronic diseases .

Q & A

Q. What is the role of 2-naphthol as a substrate in enzyme assays, and how is its activity quantified experimentally?

this compound derivatives, such as 2-naphthyl-β-D-glucopyranoside, are widely used to measure enzymatic activity (e.g., β-glucosidase or phosphatase assays). The method involves incubating the enzyme with the substrate, followed by alkaline buffer addition to stabilize the liberated this compound. Quantification is achieved via fluorescence (λex/λem ~ 335/410 nm) or spectrophotometry (absorbance at 405–420 nm). Calibration curves using purified this compound standards are essential for accurate activity calculations .

Q. How is this compound synthesized into azo dyes, and what critical reaction conditions are required?

this compound participates in diazo coupling reactions to form azo dyes (e.g., this compound aniline dye). Key steps include:

Diazotization : Aniline reacts with NaNO2 and HCl at 0–5°C to form a diazonium salt.

Coupling : The diazonium salt reacts with alkaline this compound solution (pH ~9–10) under ice-cold conditions (<10°C) to yield a bright orange-red precipitate.

Purification : The product is filtered, washed, and recrystallized from ethanol. Yield and purity depend on strict temperature control and stoichiometric ratios of reactants .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is harmful if inhaled or ingested (R20/22) and toxic to aquatic life (R50). Safe practices include:

- Using PPE (gloves, safety goggles, lab coats).

- Working in a fume hood to avoid dust inhalation.

- Disposing of waste via approved protocols (S61).

- Storing in airtight containers away from oxidizers. Safety data sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How can non-covalent H–H interactions in this compound be characterized using microwave spectroscopy and isotopic substitution?

Microwave spectroscopy of <sup>13</sup>C isotopologues of this compound enables precise determination of its substitution structure. By analyzing rotational constants and isotopic shifts, researchers identified close-contact H–H interactions (2.4–2.6 Å) in cis-2-naphthol conformers. These interactions influence molecular polarity and stability, critical for understanding its reactivity in supramolecular systems .

Q. What advanced algorithms improve the quantification of this compound in mixtures with structurally similar compounds like 1-naphthol?

The FastICA-SVR (Fast Independent Component Analysis-Support Vector Regression) method resolves overlapping fluorescence spectra of 1-naphthol and this compound. Key steps:

Spectral preprocessing : Normalize and denoise data.

FastICA : Separate independent spectral components using negentropy maximization.

SVR modeling : Train with calibration data (r > 0.998) to predict concentrations.

Validation parameters include recovery rates (96.6–105.5%) and RMSEP (0.100–0.119 μg·L<sup>−1</sup>), ensuring robustness for environmental or biological samples .

Q. How does solvent density in supercritical CO2 affect proton transfer equilibria between this compound and aliphatic amines?

In scCO2, proton transfer from this compound to amines (e.g., triethylamine) is density-dependent. At 35°C, increasing CO2 density (0.6–0.9 g·mL<sup>−1</sup>) enhances solvation, shifting equilibrium toward deprotonated 2-naphtholate. Fluorescence lifetime measurements (TCSPC) and TRES (Time-Resolved Emission Spectroscopy) reveal dual emission bands (347 nm for protonated, 410 nm for deprotonated forms), with lifetimes (3.4 ns vs. 9.4 ns) quantifying solvent reorganization effects .

Q. What chromatographic strategies enable enantiomeric separation of this compound derivatives in chiral drug synthesis?

A Chiralpak® IP-CF6 column with hexane/isopropanol mobile phases resolves stereoisomers of 1-(α-aminobenzyl)-2-naphthol analogs. Optimized parameters:

- Flow rate: 1.0 mL·min<sup>−1</sup>.

- Temperature: 25°C.

- Detection: UV at 254 nm.

Separation factors (α) up to 2.3 and resolution (RS) >1.5 are achieved, critical for purity assessment in asymmetric catalysis .

Q. How do conflicting reports on this compound’s mechanism of action (e.g., COX inhibition vs. CYP450 interaction) be reconciled experimentally?

Contradictions arise from differing experimental models (in vitro vs. in vivo). To resolve:

Enzyme inhibition assays : Compare IC50 values for COX-1/COX-2 and CYP450 isoforms (e.g., CYP1A1) using recombinant enzymes.

Metabolite profiling : Use LC-MS to track this compound-derived metabolites (e.g., glucuronides) in hepatic microsomes.

Computational docking : Model binding affinities to COX and CYP450 active sites. Cross-validation with knockout cell lines clarifies primary targets .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。